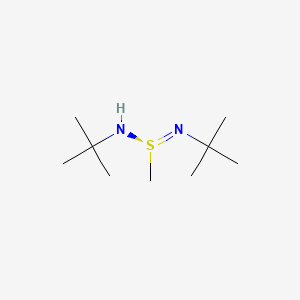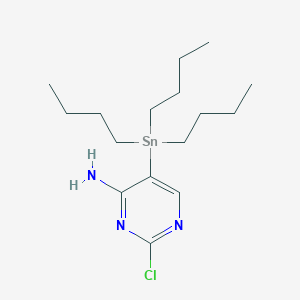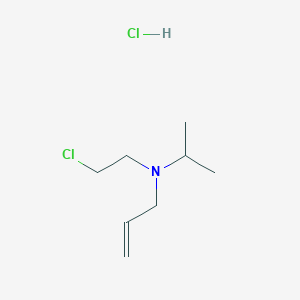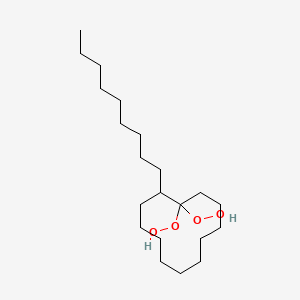
2-Nonylcyclododecane-1,1-diperoxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dihydroperoxy-2-nonylcyclododecane is an organic peroxide compound with the molecular formula C21H42O4. It is also known as Hydroperoxide, (2-nonylcyclododecylidene)bis-. This compound is characterized by the presence of two hydroperoxy groups attached to a cyclododecane ring substituted with a nonyl group. Organic peroxides like 1,1-Dihydroperoxy-2-nonylcyclododecane are known for their applications in polymerization reactions and as initiators in various chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dihydroperoxy-2-nonylcyclododecane typically involves the reaction of cyclododecane with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-70°C) to facilitate the reaction.
Catalyst: Acidic catalysts such as sulfuric acid or perchloric acid to promote the formation of hydroperoxides.
Industrial Production Methods
In industrial settings, the production of 1,1-Dihydroperoxy-2-nonylcyclododecane may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dihydroperoxy-2-nonylcyclododecane undergoes various chemical reactions, including:
Oxidation: The hydroperoxy groups can participate in oxidation reactions, converting substrates into their corresponding oxidized forms.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The hydroperoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Conditions involving nucleophiles or electrophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions include alcohols, ketones, and substituted cyclododecane derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,1-Dihydroperoxy-2-nonylcyclododecane has several scientific research applications, including:
Chemistry: Used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Investigated for its potential role in biological oxidation processes and as a model compound for studying hydroperoxide reactivity.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,1-Dihydroperoxy-2-nonylcyclododecane involves the generation of reactive oxygen species (ROS) through the decomposition of hydroperoxy groups. These ROS can initiate radical polymerization reactions or oxidize substrates in organic synthesis. The molecular targets and pathways involved include:
Radical Formation: The hydroperoxy groups decompose to form free radicals, which can initiate polymerization or oxidation reactions.
Oxidation Pathways: The ROS generated can oxidize various substrates, leading to the formation of oxidized products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cumyl Hydroperoxide: Another organic peroxide with similar reactivity and applications.
Pinanyl Hydroperoxide: Known for its use in polymerization and oxidation reactions.
Cyclohexyl Hydroperoxide: Utilized in similar chemical processes and industrial applications.
Uniqueness
1,1-Dihydroperoxy-2-nonylcyclododecane is unique due to its specific structure, which includes a cyclododecane ring and a nonyl substituent. This structure imparts distinct reactivity and stability compared to other hydroperoxides, making it valuable in specialized applications .
Propriétés
Numéro CAS |
618067-97-3 |
|---|---|
Formule moléculaire |
C21H42O4 |
Poids moléculaire |
358.6 g/mol |
Nom IUPAC |
1,1-dihydroperoxy-2-nonylcyclododecane |
InChI |
InChI=1S/C21H42O4/c1-2-3-4-5-8-11-14-17-20-18-15-12-9-6-7-10-13-16-19-21(20,24-22)25-23/h20,22-23H,2-19H2,1H3 |
Clé InChI |
MGXPVOLMRSMJMB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1CCCCCCCCCCC1(OO)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


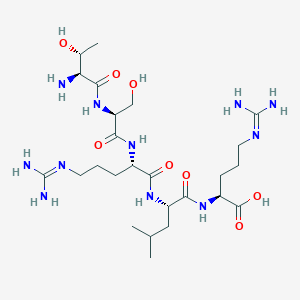
![3,3'-[(4-{(E)-[(2-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile](/img/structure/B14242844.png)
![2-({(3-Chloro-2-hydroxypropyl)[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14242845.png)
![N,N'-Bis[2,6-di(propan-2-yl)phenyl]-1,1-dimethylsilanediamine](/img/structure/B14242846.png)
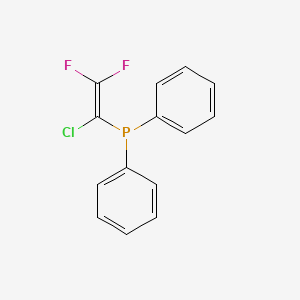
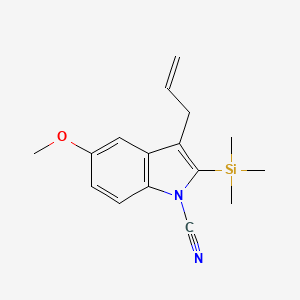
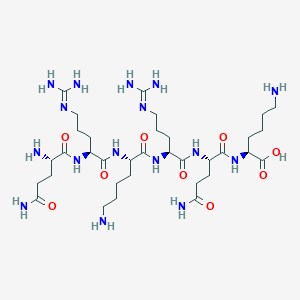
![2H-Imidazo[2,1-b][1,3,5]oxadiazine](/img/structure/B14242871.png)
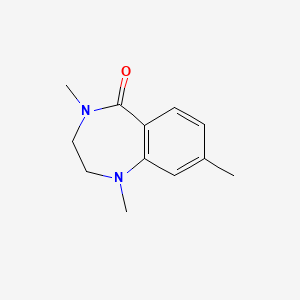
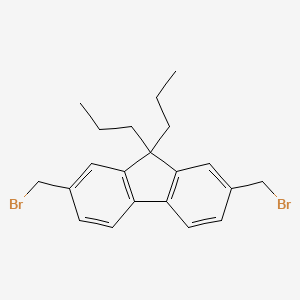
![4-[4-(Heptadecafluorooctyl)phenoxy]phenol](/img/structure/B14242880.png)
